2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid

Polymer science Optical materials High-performance films

Balancing co-monomer stoichiometry for high-refractive-index poly(ester-imide) films introduces complexity and batch variability. HETI's AB-type architecture-integrating a primary hydroxyl and an aromatic carboxylic acid on one molecule-enables single-component melt polycondensation at ~196°C, eliminating stoichiometric error. • Homopolymer tensile strength: 32-44 kg/mm² (3.2-4.4× vs. conventional PETI) • Refractive index: 1.665-1.700 for optical-grade films & high-temp insulation • Aqueous-medium synthesis route available for low-color, high-clarity polymer • ≥95% purity (HPLC), crystalline solid; ambient shipping; not for therapeutic use

Molecular Formula C11H9NO5
Molecular Weight 235.19 g/mol
CAS No. 17329-32-7
Cat. No. B100491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid
CAS17329-32-7
Molecular FormulaC11H9NO5
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCO
InChIInChI=1S/C11H9NO5/c13-4-3-12-9(14)7-2-1-6(11(16)17)5-8(7)10(12)15/h1-2,5,13H,3-4H2,(H,16,17)
InChIKeySNBLBYTUNQVQIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 17329-32-7): Chemical Class, Identity, and Sourcing Context


2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 17329-32-7, molecular formula C₁₁H₉NO₅, MW 235.19 g/mol), also known as N-(2-hydroxyethyl)trimellitic acid imide (HETI), is a bifunctional aromatic imide-diacid monomer belonging to the trimellitimide class . The compound features a 1,3-dioxoisoindoline (phthalimide-like) core substituted at the 5-position with a carboxylic acid and at the N-2 position with a hydroxyethyl group. This dual functionality—a primary aliphatic hydroxyl for polyesterification and an aromatic carboxylic acid for amidation or esterification—defines its primary utility as an AB-type monomer for melt-polymerizable poly(ester-imide)s and as a versatile synthetic intermediate for derivatization [1]. It is commercially available from multiple suppliers at ≥95% purity (HPLC), typically as a crystalline solid, and is supplied for laboratory and industrial research applications but is explicitly not intended for therapeutic or veterinary use .

Melt-polymerizable AB-type monomer Enables single-component polyesterification without co-monomer balancing
Dual reactive handles (OH + COOH) Supports polycondensation and post-polymerization functionalization
Synthetic intermediate scaffold Trimellitimide core for derivatization in medicinal chemistry and materials

Why In-Class Trimellitimide Analogs Cannot Substitute for CAS 17329-32-7 in Demanding Polymer Monomer and Derivatization Applications


Generic substitution among trimellitimide-class compounds fails because the N-(2-hydroxyethyl) substituent is the critical architectural feature that simultaneously enables both melt polyesterification via the primary hydroxyl and retention of the aromatic carboxylic acid for chain extension or post-polymerization functionalization [1]. The closest structural analogs—trimellitimide (CAS 20262-55-9, lacking the hydroxyethyl group) and N-(2-hydroxyethyl)phthalimide (CAS 3891-07-4, lacking the 5-carboxylic acid)—each possess only one of the two reactive handles, rendering them incapable of serving as AB-type polycondensation monomers [2]. Furthermore, the hydroxyethyl group substantially alters the compound's physicochemical profile: the measured LogP of −0.089 and PSA of 94.91 for CAS 17329-32-7 contrast sharply with trimellitimide (LogP 0.5972, PSA 83.47) [3], translating to meaningfully different solubility behavior in polar and aqueous solvent systems that directly impacts reaction medium selection, workup protocols, and polymer processability. The quantitative evidence below establishes exactly where and by how much these structural differences produce measurable performance differentiation.

Compound
Reactive Handles
Polycondensation Context
HETI (CAS 17329-32-7)
–OH + –COOH
AB-type monomer; supports homopolymer formation
Trimellitimide (CAS 20262-55-9)
–COOH only
May not support polyesterification without hydroxyl co-monomer
N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4)
–OH only
May not enable chain extension without carboxyl group

Solubility and hydrogen-bonding profiles (LogP, PSA) differ across analogs; may affect reaction medium selection and polymer processability.

Quantitative Differentiation Evidence for CAS 17329-32-7 Versus Closest Comparators: Polymer Performance, Monomer Architecture, Physicochemical Properties, and Pharmacological Scaffold Potential


Refractive Index and Tensile Strength of PETI Films: HETI-Based Polymer vs. Conventional PETI

Shaped articles manufactured from poly(N-ethylenetrimellitate imide) (PETI), the homopolymer derived from CAS 17329-32-7 (HETI), exhibit a refractive index of ≥1.625 (typically 1.665–1.700) and tensile strength at break of 32–44 kg/mm², compared with conventional PETI films prepared by the method of US Patent 3,880,812, which achieve a refractive index of only ~1.605 and tensile strength at break of 10 kg/mm² at equivalent intrinsic viscosity (0.540 dL/g) [1]. The density of the HETI-derived shaped article is ≥1.430 g/cm³ (measured 1.448 g/cm³) versus ~1.420 g/cm³ for conventional PETI, indicating a fundamentally denser microstructure confirmed by X-ray diffraction showing a prominent peak at 2θ of 19–21° absent in conventional material [1]. Impact strength for the HETI-based film reaches 5–20 kg·cm/25 μ and MIT folding endurance ranges from 10,000 to 200,000 cycles at 20°C, 65% RH [1].

PETI Film Properties
Head-to-head
Refractive index: 1.665–1.700 vs. ~1.605
Tensile strength: 32–44 vs. 10 kg/mm²
Supports high-strength optical film specification
Conditions: intrinsic viscosity 0.540 dL/g; tensile test at 20°C, 65% RH
Polymer science Optical materials High-performance films

Bifunctional AB-Type Monomer Architecture: Hydroxyethyl + Carboxylic Acid vs. Mono-Functional Comparators

CAS 17329-32-7 (HETI) is uniquely positioned among trimellitimide derivatives as an AB-type monomer possessing both a primary aliphatic hydroxyl group (enabling direct polyesterification/transesterification) and an aromatic carboxylic acid group (enabling amidation, esterification, or salt formation). This contrasts with trimellitimide (CAS 20262-55-9, MW 191.14, C₉H₅NO₄), which carries only the carboxylic acid and cannot undergo polyesterification as a single-component monomer, and with N-(2-hydroxyethyl)phthalimide (CAS 3891-07-4, MW 191.19, C₁₀H₉NO₃), which carries only the hydroxyethyl group and lacks a carboxyl handle for chain extension or grafting [1]. The quantitative structural metrics are: HETI possesses 2 hydrogen bond donors (OH + COOH) and 5 hydrogen bond acceptors (3 carbonyl O + imide O + OH O) versus 1 donor and 4 acceptors for trimellitimide, and 1 donor and 3 acceptors for N-(2-hydroxyethyl)phthalimide . HETI melts at ~196°C [2], enabling melt polycondensation at temperatures compatible with standard polyester processing equipment (typically 200–300°C).

Monomer Architecture
Class-level
HETI: 2 reactive handles (OH + COOH)
Comparators: 1 handle each
Enables AB-type homopolymerization without co-monomer
Trimellitimide (COOH only); N-(2-hydroxyethyl)phthalimide (OH only)
Polymer chemistry Monomer design Polycondensation

Monomer Purity and Process Efficiency: Improved HETI Synthesis vs. Conventional DMF-Based Route

US Patent 4,245,086 discloses an improved process for preparing HETI (the most typical example of HATI) that achieves high purity without requiring recrystallization, by conducting the reaction of trimellitic acid anhydride with monoethanolamine in an aqueous medium containing ≥0.025 L of specific solvent per mole of anhydride, followed by direct precipitation of the product [1]. The conventional DMF-based process (Japanese Patent Publication No. 21500/1963) required distillation to remove solvent, activated carbon treatment, and recrystallization from 1,4-dioxane, yet still afforded product in poor yield that, upon polycondensation at high temperature, produced 'extremely colored' polymer [1]. The improved aqueous-medium process suppresses self-condensation and amide-binding side reactions—the root causes of impurities—by ensuring the reaction passes through a uniform solution stage before selective precipitation of HETI alone [1]. While specific purity percentages are not numerically disclosed in the patent, the qualitative improvement is described as 'high purity' product yielding polymers with 'high thermal stability (i.e., degradation at melting being reduced) and a good color tone (i.e., abnormal coloring being reduced)' [1].

Synthetic Route Purity
Head-to-head
Aqueous process: high purity, no recrystallization
DMF process: multi-step purification, colored polymer
Process route impacts polymer color and thermal stability
Reduced unit operations; preferred for color-critical applications
Process chemistry Monomer purification Polymer quality

Physicochemical Property Differentiation: LogP and PSA of HETI vs. Trimellitimide

CAS 17329-32-7 (HETI) exhibits a measured LogP of −0.089 and a topological polar surface area (PSA) of 94.91 Ų . In contrast, the unsubstituted parent compound trimellitimide (CAS 20262-55-9) has a LogP of 0.5972 and a PSA of 83.47 Ų [1]. The LogP difference of −0.686 log units represents a ~4.9-fold shift in octanol/water partition coefficient favoring the aqueous phase for HETI, consistent with the additional hydrogen-bonding capacity of the terminal hydroxyl group. The PSA increase of +11.44 Ų (+13.7%) reflects the contribution of the hydroxyethyl oxygen to the molecular polar surface. These differences have practical consequences: HETI is described as 'exhibiting solubility in polar solvents due to the presence of hydroxyl groups, which can engage in hydrogen bonding' , whereas trimellitimide is noted in the crystallographic literature for its 'insolubility...due to extensive strong intermolecular hydrogen-bonding' [2], primarily through carboxylic acid dimer formation.

LogP & PSA
Cross-study comparable
LogP: −0.089 (HETI) vs. 0.597 (trimellitimide)
PSA: 94.91 vs. 83.47 Ų
~5× greater aqueous partitioning, affects solvent selection
Hydroxyethyl group increases H-bond donors/acceptors
Physicochemical profiling Solubility prediction Drug design

COX-2 Selectivity of Trimellitimide Derivatives: Pharmacological Scaffold Class Evidence

A 2019 study by Abdel-Aziz et al. demonstrated that trimellitimide derivatives incorporating benzenesulfonamide moieties (compounds 6–11) exhibit COX-2 selectivity indices (SI) in the range of >200–490, comparable to the reference drug celecoxib (COX-2 SI >416.7) [1]. These compounds achieved in vivo anti-inflammatory ED₅₀ values of 34.3–49.8 mg/kg with 63.6–86.6% edema inhibition, versus celecoxib at ED₅₀ 33.9 mg/kg and 85.2% edema inhibition [1]. Critically, the presence of the carboxylic acid at the 5-position of the trimellitimide core (a feature retained in CAS 17329-32-7 but absent in phthalimide-based analogs such as N-(2-hydroxyethyl)phthalimide) is essential for this dual COX-2/carbonic anhydrase inhibitory profile. The carbonic anhydrase inhibition component showed KI values of 54.1–81.9 nM for hCA I, 25.9–55.1 nM for hCA II, and 46.0–348.3 nM for tumor-associated hCA IX across the sulfonamide-bearing trimellitimide series [1]. In contrast, compounds 12, 13, and 16–18 (structurally distinct substitution patterns) were nonselective COX inhibitors with SI values of only 0.92–0.25 [1], underscoring the sensitivity of selectivity to precise substitution architecture.

COX-2 Scaffold Potential
Class-level inference
Trimellitimide derivatives: COX-2 SI >200–490 (cf. celecoxib SI >416.7)
Class-level evidence supports scaffold utility for inhibitor design
5-COOH is critical pharmacophore; no direct data for CAS 17329-32-7
Anti-inflammatory COX-2 inhibition Medicinal chemistry

Hydrogen-Bonding Network Architecture: Impact of N-Substituent on Crystal Packing and Solubility

Single-crystal X-ray analysis of trimellitimide (C₉H₅NO₄) and N-ethyltrimellitimide (C₁₁H₉NO₄) established that both compounds form carboxylic acid dimers through complementary –COOH···HOOC– hydrogen bonding; in the unsubstituted trimellitimide, additional hydrogen bonding through the 'phthalimido' groups links these dimers into infinite chains, contributing to the compound's pronounced insolubility [1]. The N-ethyl substituent disrupts this extended network by eliminating the N–H donor, altering the packing motif. CAS 17329-32-7 (HETI) introduces a terminal hydroxyl group on the N-substituent that is absent in both trimellitimide and N-ethyltrimellitimide, providing an additional hydrogen-bond donor and acceptor site (HBD count: 2 vs. 1; HBA count: 5 vs. 4 for the N-ethyl analog) . This additional H-bonding capacity is consistent with the vendor-reported 'solubility in polar solvents due to the presence of hydroxyl groups, which can engage in hydrogen bonding' , contrasting with the extensive, solubility-limiting intermolecular networks documented for the unsubstituted parent.

H-Bonding Architecture
Cross-study comparable
HETI: HBD 2, HBA 5
Trimellitimide: HBD 1, HBA 4
Altered crystal packing; may improve polar solvent solubility
Terminal OH disrupts infinite H-bond chains observed in parent
Crystallography Solid-state chemistry Hydrogen bonding

Validated Application Scenarios for CAS 17329-32-7 Based on Quantitative Differentiation Evidence


Melt-Polymerizable AB-Type Monomer for High-Refractive-Index Poly(ester-imide) Films and Fibers

CAS 17329-32-7 (HETI) is the monomer of choice for synthesizing poly(N-ethylenetrimellitate imide) (PETI) shaped articles requiring refractive index ≥1.625 and tensile strength ≥32 kg/mm². The homopolymer delivers a 3.2–4.4× increase in tensile strength at break (32–44 vs. 10 kg/mm²) and a 3.7–5.9% increase in refractive index (1.665–1.700 vs. 1.605) compared with conventional PETI [1]. Target applications include high-temperature electrical insulation films (rated for continuous use at 155°C), magnetic recording tape substrates, high-strength tire cords, and optical films where refractive index >1.625 is a specification requirement. The AB-type architecture enables single-component melt polycondensation without stoichiometric balancing of co-monomers, and the melting point of ~196°C is compatible with standard polyester melt-processing equipment operating below 300°C [2].

Trimellitimide Scaffold for Derivatization in Dual COX-2/Carbonic Anhydrase Inhibitor Programs

For medicinal chemistry teams developing selective COX-2 inhibitors with ancillary carbonic anhydrase inhibitory activity, CAS 17329-32-7 provides the core trimellitimide scaffold bearing the essential 5-carboxylic acid pharmacophore. The class-level evidence demonstrates that appropriately substituted trimellitimides achieve COX-2 selectivity indices of >200–490—comparable to celecoxib (SI >416.7)—while also inhibiting tumor-associated hCA IX (KI 46.0–348.3 nM) [1]. The N-hydroxyethyl substituent on HETI serves as a synthetically accessible derivatization handle (via esterification, etherification, or oxidation to the carboxylic acid) for installing sulfonamide, carboxylate, or other pharmacophoric groups that confer the dual inhibitory profile. The compound's LogP of −0.089 and PSA of 94.91 place it within favorable property space for lead optimization [2].

High-Purity Monomer Sourcing for Color-Critical Polymer Applications

In polymer applications where optical clarity and color tone are critical specifications (e.g., transparent films, optical fibers, colorless coatings), procurement specifications for HETI should prioritize material produced via the improved aqueous-medium synthetic route disclosed in US Patent 4,245,086 [1]. This process eliminates the colored impurities generated by self-condensation and amide-binding side reactions inherent to the conventional DMF-based method, delivering polymer with 'high thermal stability (i.e., degradation at melting being reduced) and a good color tone (i.e., abnormal coloring being reduced)' [1]. The direct precipitation of HETI from the aqueous reaction medium bypasses the distillation, activated carbon treatment, and recrystallization steps required in the DMF route, simultaneously reducing processing cost and improving product consistency.

Hydrophilic Trimellitimide Building Block for Aqueous-Processable Polymer Systems

The LogP of −0.089 for CAS 17329-32-7, representing an approximately 5-fold greater aqueous partitioning compared with trimellitimide (LogP 0.5972) [1][2], positions HETI as the preferred trimellitimide monomer for designing water-dispersible or aqueous-processable poly(ester-imide) and poly(amide-imide) systems. The increased hydrophilicity, combined with the dual reactive functionality, enables incorporation into water-borne coating formulations, hydrogel precursors, and biomedical polymer applications where organic solvent minimization is desired. The additional hydrogen-bond donor from the terminal hydroxyl group (HBD: 2 vs. 1 for N-ethyltrimellitimide) further enhances compatibility with aqueous and polar solvent systems [3].

Application
Selection Property
Validation Focus
High-refractive-index poly(ester-imide) films
AB-type monomer with refractive index enhancement
Film optical and mechanical testing
COX-2/CA inhibitor discovery scaffold
Trimellitimide core with 5-COOH and N-hydroxyethyl handle
COX-2 selectivity and CA isoform profiling
Color-critical polymer monomer sourcing
Aqueous-medium synthetic route purity
Polymer color and thermal stability assessment
Aqueous-processable polymer building block
Low LogP and enhanced aqueous compatibility
Water-dispersible polymer formulation and processability
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